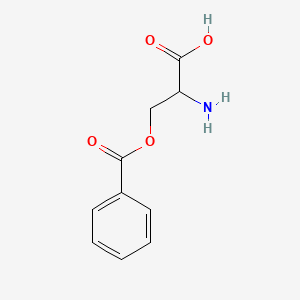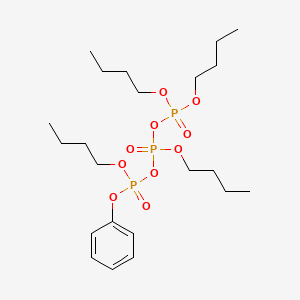
Triphosphoric acid, phenyl tetrabutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphosphoric acid, phenyl tetrabutyl ester is a chemical compound that belongs to the class of phosphate esters. Phosphate esters are derivatives of phosphoric acid where the hydrogen atoms are replaced by organic groups. These compounds are significant in various biochemical processes and industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, phenyl tetrabutyl ester can be achieved through esterification reactions. One common method is the Steglich esterification, which involves the reaction of triphosphoric acid with phenol and tetrabutyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.
Oxidation: Strong oxidizing agents may be used to oxidize the ester groups.
Substitution: Nucleophiles such as amines or alcohols can replace the ester groups under appropriate conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.
Oxidation: Oxidized derivatives of the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
科学研究应用
Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Plays a role in biochemical studies involving phosphate metabolism and energy transfer.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and coatings.
作用机制
The mechanism of action of triphosphoric acid, phenyl tetrabutyl ester involves its ability to form stable ester bonds with various substrates. In biochemical systems, it can participate in energy transfer processes by forming high-energy phosphate bonds similar to those found in adenosine triphosphate (ATP) . The compound’s reactivity is influenced by the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack and subsequent bond formation or cleavage .
相似化合物的比较
Similar Compounds
- Triphosphoric acid, phenyl ester
- Triphosphoric acid, tetrabutyl ester
- Pyrophosphoric acid esters
Uniqueness
Triphosphoric acid, phenyl tetrabutyl ester is unique due to the combination of phenyl and tetrabutyl groups, which impart distinct chemical properties. The phenyl group provides aromatic stability, while the tetrabutyl groups offer steric hindrance, making the compound less prone to hydrolysis compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in diverse areas.
属性
CAS 编号 |
75348-29-7 |
|---|---|
分子式 |
C22H41O10P3 |
分子量 |
558.5 g/mol |
IUPAC 名称 |
[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3 |
InChI 键 |
VOBLFZSFDDXWGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


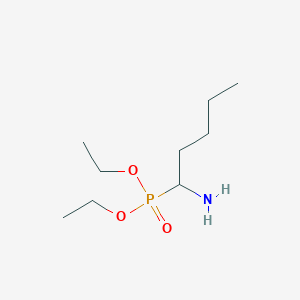
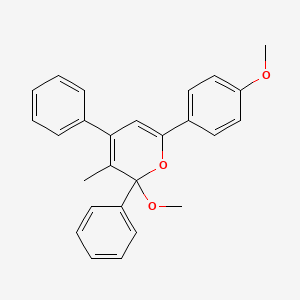
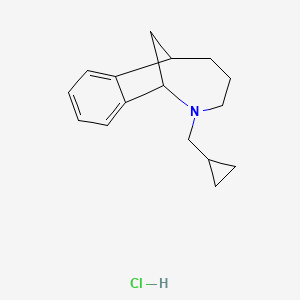
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

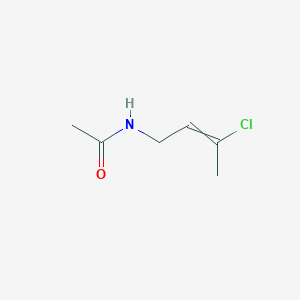
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
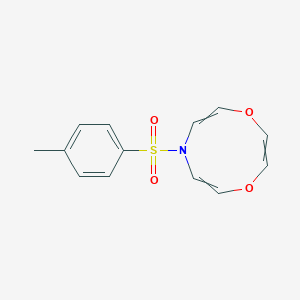
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
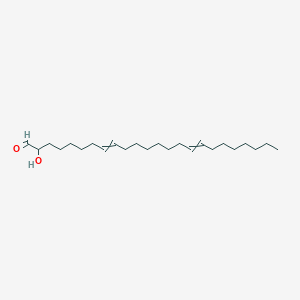

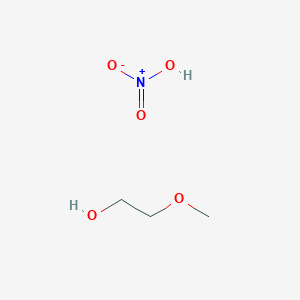
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
